N1-(3-bromobenzyl)-N1-ethylethane-1,2-diamine

Neuroprotection Excitotoxicity NMDAR

N1-(3-bromobenzyl)-N1-ethylethane-1,2-diamine (CAS 1353979-43-7) is a brominated aromatic diamine with molecular formula C11H17BrN2 and a molecular weight of 257.17 g/mol. It is commercially known as NMDAR/TRPM4-IN-2 (free base), TRPM4 inhibitor 8, or Brophenexin, and is structurally defined as N'-[(3-bromophenyl)methyl]-N'-ethylethane-1,2-diamine.

Molecular Formula C11H17BrN2
Molecular Weight 257.175
CAS No. 1353979-43-7
Cat. No. B2780147
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(3-bromobenzyl)-N1-ethylethane-1,2-diamine
CAS1353979-43-7
Molecular FormulaC11H17BrN2
Molecular Weight257.175
Structural Identifiers
SMILESCCN(CCN)CC1=CC(=CC=C1)Br
InChIInChI=1S/C11H17BrN2/c1-2-14(7-6-13)9-10-4-3-5-11(12)8-10/h3-5,8H,2,6-7,9,13H2,1H3
InChIKeyXSMDMHAMGOGFLG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1-(3-Bromobenzyl)-N1-ethylethane-1,2-diamine (CAS 1353979-43-7) Procurement and Selection Baseline


N1-(3-bromobenzyl)-N1-ethylethane-1,2-diamine (CAS 1353979-43-7) is a brominated aromatic diamine with molecular formula C11H17BrN2 and a molecular weight of 257.17 g/mol [1]. It is commercially known as NMDAR/TRPM4-IN-2 (free base), TRPM4 inhibitor 8, or Brophenexin, and is structurally defined as N'-[(3-bromophenyl)methyl]-N'-ethylethane-1,2-diamine [1]. The compound is a small-molecule NMDAR/TRPM4 interaction interface inhibitor that directly targets the TRPM4 TwinF domain, blocking its interaction with the GluN2A/GluN2B I4 domain [2]. This specific meta-bromobenzyl substitution and ethyl-bearing diamine backbone confer distinct pharmacological properties compared to other N-alkyl or halogen-substituted analogs [3].

Why N1-(3-Bromobenzyl)-N1-ethylethane-1,2-diamine (CAS 1353979-43-7) Cannot Be Interchanged with Generic NMDAR Antagonists or TRPM4 Modulators


The NMDAR/TRPM4 signaling complex mediates excitotoxic neuronal death, and while classical NMDAR antagonists (e.g., MK-801, memantine) and standalone TRPM4 inhibitors (e.g., 9-phenanthrol, NBA) exist, they suffer from either direct channel block with severe side effects or lack of target specificity [1]. N1-(3-bromobenzyl)-N1-ethylethane-1,2-diamine (CAS 1353979-43-7) operates via a distinct mechanism: it binds to the TRPM4 TwinF domain to disrupt the NMDAR/TRPM4 protein-protein interaction interface, thereby uncoupling excitotoxic death signaling while preserving—and even enhancing—essential NMDAR-mediated synaptic functions [1]. Generic substitution with other TRPM4 inhibitors (e.g., NBA) produces opposite effects on NMDAR Ca2+ flux (potentiation rather than inhibition) [2]. Similarly, substitution with close structural analogs such as the ortho-bromo isomer or cyclopropyl derivatives fails to recapitulate this activity profile, as the meta-bromobenzyl and N-ethyl moieties are critical for TwinF domain engagement and downstream signaling modulation [1][3].

Quantitative Differentiation Evidence for N1-(3-Bromobenzyl)-N1-ethylethane-1,2-diamine (CAS 1353979-43-7) Against Closest Comparators


NMDAR/TRPM4 Interaction Interface Inhibition Potency: Brophenexin (3-Bromo) vs. FP802 (3-Chloro) and Inactive Ortho-Isomer

In the primary screening study, N1-(3-bromobenzyl)-N1-ethylethane-1,2-diamine (Compound 8, Brophenexin) was identified as a potent NMDAR/TRPM4 interaction interface inhibitor [1]. It prevents NMDA-induced cell death and mitochondrial dysfunction in hippocampal neurons with an IC50 of 2.1 μM [1]. Its 3-chloro analog, FP802 (N′-[(3-chlorophenyl)methyl]-N′-ethylethane-1,2-diamine), was subsequently developed to reduce long-term in vivo adverse effects, yet it retains comparable in vitro efficacy [2]. In contrast, the ortho-bromobenzyl isomer (N1-(2-bromobenzyl)-N1-ethylethane-1,2-diamine) is essentially inactive in this assay, demonstrating the critical importance of the meta-substitution pattern [1].

Neuroprotection Excitotoxicity NMDAR TRPM4 Protein-Protein Interaction Inhibitor

Functional Selectivity: NMDAR Ca2+ Flux Inhibition by Brophenexin vs. Potentiation by NBA

In whole-cell patch clamp recordings, Brophenexin (10 μM) reduced NMDA-evoked currents in cultured rat hippocampal neurons by 87% ± 14% at 22°C when intracellular Ca2+ was chelated [1]. In stark contrast, the TRPM4 inhibitor NBA (4-chloro-2-(1-naphthyloxyacetamido)benzoic acid, 10 μM) increased NMDA-evoked Ca2+ influx by 90% ± 15% under comparable conditions [1]. At physiological temperatures (32°C–34°C), Brophenexin inhibited the NMDA-evoked [Ca2+]i response by 42% ± 10%, whereas NBA was without effect [1].

Calcium Signaling Electrophysiology TRPM4 NMDAR Excitotoxicity

In Vivo Neuroprotective Efficacy: Brophenexin in MCAO Stroke Model vs. Inactive Ortho-Isomer

N1-(3-bromobenzyl)-N1-ethylethane-1,2-diamine (40 mg/kg i.p., administered at -16h, -3h, 0h, 3h, and 24h relative to insult) protects mice from MCAO-induced brain damage and NMDA-induced retinal ganglion cell loss in vivo [1]. The ortho-bromobenzyl isomer, which lacks in vitro activity against the NMDAR/TRPM4 interface, fails to confer protection in the same MCAO model [1].

Stroke Ischemia-Reperfusion Injury MCAO Neuroprotection In Vivo Pharmacology

Cytotoxicity in ERα+ Breast Cancer Cell Lines: Sub-Nanomolar Potency Not Shared by Other NMDAR/TRPM4 Interface Inhibitors

TRPM4 inhibitor 8 (CAS 1353979-43-7) exhibits low nanomolar-level cytotoxicity (IC50 = 5-25 nM) by inducing necrosis in ERα+ breast cancer cell lines . This cytotoxic activity has not been reported for the 3-chloro analog FP802, which was specifically engineered to reduce adverse effects for chronic neurodegenerative applications [1].

Breast Cancer ERα Cytotoxicity TRPM4 Oncology

Differential In Vivo Safety Profile: Brophenexin (3-Bromo) vs. FP802 (3-Chloro)

While Brophenexin (3-bromo) demonstrated robust acute neuroprotection in stroke models, its structural analog with reduced long-term in vivo adverse effects, FP802 (3-chloro), was subsequently developed for chronic neurodegenerative disease applications such as ALS [1][2]. FP802 lacks the cytotoxicity observed with Brophenexin in certain cell types and exhibits a safer pharmacology profile suitable for prolonged dosing regimens [2].

Safety Pharmacology Chronic Dosing Neuroprotection ALS Drug Development

N-Alkyl Substituent Impact on Activity: N-Ethyl vs. N-Cyclopropyl

The N-ethyl group on the ethane-1,2-diamine backbone is critical for NMDAR/TRPM4 interface inhibition. The N-cyclopropyl analog (N1-(3-bromobenzyl)-N1-cyclopropylethane-1,2-diamine, CAS 1181753-32-1) contains a cyclopropane ring in place of the ethyl group, a modification often used in medicinal chemistry to improve metabolic stability and PK properties . However, this analog has not been reported to exhibit NMDAR/TRPM4 interface inhibitory activity, and its biological annotation remains limited to general statements about potential anticancer and antimicrobial properties without specific quantitative data .

Structure-Activity Relationship SAR N-Alkyl TRPM4 Excitotoxicity

Validated Research and Industrial Application Scenarios for N1-(3-Bromobenzyl)-N1-ethylethane-1,2-diamine (CAS 1353979-43-7)


Acute Excitotoxicity and Stroke Research

Use CAS 1353979-43-7 as a positive control tool compound for studying NMDAR/TRPM4-mediated excitotoxic signaling in acute neuronal injury models. Its demonstrated efficacy in preventing NMDA-induced hippocampal neuron death (IC50 = 2.1 μM) and protecting against MCAO-induced ischemic brain damage in mice makes it the standard reference for this mechanism [1]. This compound is preferred over direct TRPM4 channel inhibitors (e.g., NBA) that produce opposite functional effects on NMDAR Ca2+ flux [2].

TRPM4-Dependent Breast Cancer Cytotoxicity Studies

CAS 1353979-43-7 exhibits low nanomolar cytotoxicity (IC50 = 5-25 nM) in ERα+ breast cancer cell lines through necrosis induction [1]. This unique activity, not reported for the 3-chloro analog FP802, positions this compound as a specialized tool for investigating TRPM4's role in breast cancer cell viability and for screening studies focused on ERα+ malignancies [1].

Protein-Protein Interaction (PPI) Inhibitor Mechanistic Studies

CAS 1353979-43-7 directly binds the TRPM4 TwinF domain and blocks its interaction with the GluN2A/GluN2B I4 domain, making it an exemplary small-molecule PPI inhibitor [1]. It is ideal for biophysical and structural biology studies aimed at understanding how small molecules disrupt transmembrane protein complexes without directly blocking ion channel pores, offering a template for developing other PPI modulators .

Differentiation from Chronic Neurodegeneration Tool FP802

For studies requiring chronic dosing in ALS, Alzheimer's, or other progressive neurodegenerative models, FP802 (3-chloro analog) is the recommended alternative due to its improved long-term safety profile [1]. CAS 1353979-43-7 remains the appropriate choice only for acute or short-term studies where its specific bromine-dependent pharmacology is required, such as direct comparisons of halogen effects on efficacy and toxicity [1].

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